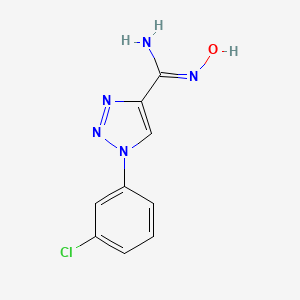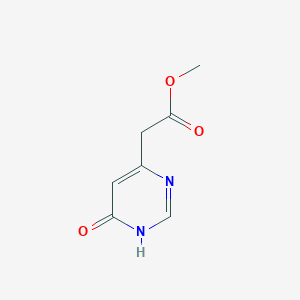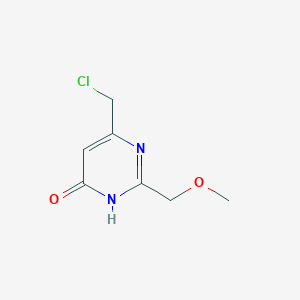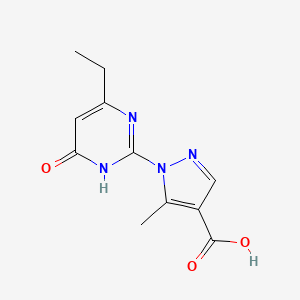
3-Nitro-1H-indazole
Übersicht
Beschreibung
3-Nitro-1H-indazole is a chemical compound with the linear formula C7H5N3O2 . It has a molecular weight of 163.14 . It is a light yellow solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Nitro-1H-indazole, has been explored in various ways . One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 3-Nitro-1H-indazole consists of a pyrazole fused to a benzene ring . The compound contains a total of 18 bonds, including 13 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .
Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles have been studied extensively . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This reaction involves the formation of an N–H ketimine species followed by a Cu (OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere .
Physical And Chemical Properties Analysis
3-Nitro-1H-indazole is a light yellow solid . It has a molecular weight of 163.14 and a linear formula of C7H5N3O2 . It is stored at temperatures between 0-5°C .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
3-Nitro-1H-indazole derivatives have been observed to possess significant antiproliferative activity. They inhibit cell growth of various neoplastic cell lines at low concentrations, causing a block in the G0–G1 phase of the cell cycle .
Analgesic Activity
Indazole derivatives have shown excellent analgesic activity in models of mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and diabetic neuropathy induced by streptozocin .
Antitumor Activity
The 1H-indazole-3-amine structure is an effective hinge-binding fragment in tyrosine kinase inhibitors. It has been demonstrated to bind effectively with the hinge region of tyrosine kinase, which is crucial in the development of antitumor agents .
Synthesis Strategies
Recent strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis approaches .
β3-Adrenergic Receptor Agonist Inhibition
A series of new 1H-indazole compounds have been designed and synthesized as inhibitors of β3-adrenergic receptor (β3-AR) agonists, which are important in the development of selective β3-AR agonists .
Medicinal Applications
Indazole-containing heterocyclic compounds are used in a wide variety of medicinal applications including antihypertensive, anti-cancer, antidepressant, anti-inflammatory, and antibacterial agents. They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Wirkmechanismus
Target of Action
The primary targets of 3-Nitro-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
3-Nitro-1H-indazole interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The biochemical pathways affected by 3-Nitro-1H-indazole are those involving CHK1, CHK2, and SGK kinases . The downstream effects of these pathways include cell cycle regulation and cell volume regulation .
Result of Action
The molecular and cellular effects of 3-Nitro-1H-indazole’s action include the inhibition of cell growth, particularly in neoplastic cell lines . This inhibition is especially effective against colon and melanoma cell lines .
Action Environment
The action, efficacy, and stability of 3-Nitro-1H-indazole can be influenced by various environmental factors. For instance, the compound’s synthesis involves chelation-free radical C–H nitration on 2H-indazole . This process, confirmed by control experiments and quantum chemical calculations , suggests that the compound’s action could be influenced by the presence of radicals in the environment.
Safety and Hazards
Zukünftige Richtungen
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of 3-Nitro-1H-indazole and similar compounds will continue to be a significant area of research in the future.
Eigenschaften
IUPAC Name |
3-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRCRREDNEXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491001 | |
| Record name | 3-Nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31164-27-9 | |
| Record name | 3-Nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Aqabamycins and where are they found?
A1: Aqabamycins A-G are a novel group of nitro maleimides discovered in a marine Vibrio species [, ]. These compounds exhibit various biological activities, making them interesting candidates for further research.
Q2: What are the potential applications of Aqabamycins?
A2: While the research primarily focuses on the isolation, structural elucidation, and initial biological activity of Aqabamycins A-G [, ], their unique structures and observed activities suggest potential applications in areas such as drug discovery and chemical biology. Further research is needed to explore these possibilities fully.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)
